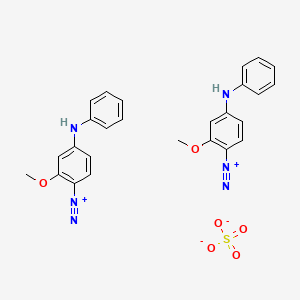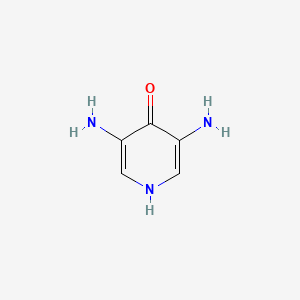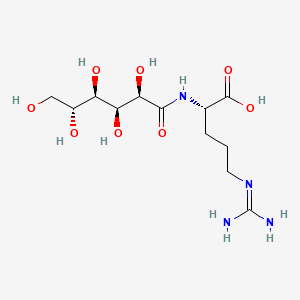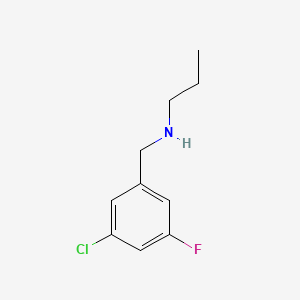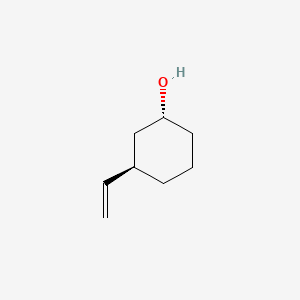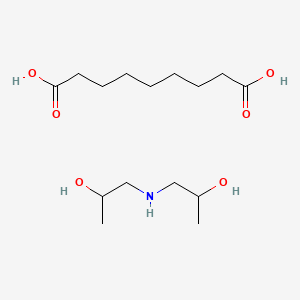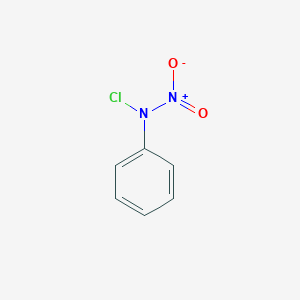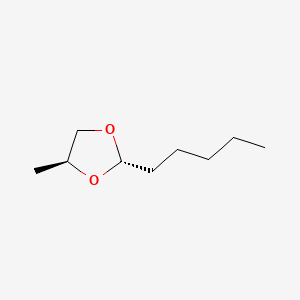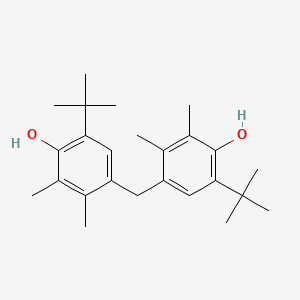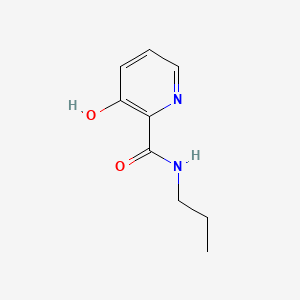
3-hydroxy-N-propylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N-propylpyridine-2-carboxamide is a chemical compound with the molecular formula C9H12N2O2. It is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-propylpyridine-2-carboxamide typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with propylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated purification systems are employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-N-propylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-N-propylpyridine-2-carboxamide or 3-carboxy-N-propylpyridine-2-carboxamide.
Reduction: Formation of 3-hydroxy-N-propylpyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxy-N-propylpyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-N-propylpyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-N-methylpyridine-2-carboxamide
- 3-Hydroxy-N-ethylpyridine-2-carboxamide
- 3-Hydroxy-N-butylpyridine-2-carboxamide
Uniqueness
3-Hydroxy-N-propylpyridine-2-carboxamide stands out due to its specific propyl substitution, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for various applications .
Propiedades
Número CAS |
85567-41-5 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-hydroxy-N-propylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-5-11-9(13)8-7(12)4-3-6-10-8/h3-4,6,12H,2,5H2,1H3,(H,11,13) |
Clave InChI |
ZUALYAKXSGNPKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=C(C=CC=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




